(S)-3-Chloro-piperidine hydrochloride
Description
Significance of Chiral Nitrogen Heterocycles in Synthetic and Medicinal Chemistry
Chiral nitrogen heterocycles are cornerstone structures in the fields of synthetic and medicinal chemistry. These compounds are integral to a vast array of biologically active molecules, including a significant percentage of pharmaceuticals. nih.govmdpi.comopenmedicinalchemistryjournal.com Statistics indicate that over 85% of all biologically active chemical entities contain a heterocyclic structure, and nitrogen-containing heterocycles are the most prominent among them, present in approximately 60% of unique small-molecule drugs approved by the U.S. FDA. nih.govmdpi.com Their prevalence stems from their ability to engage in crucial molecular interactions, such as hydrogen bonding, which can stabilize complexes with biological targets like DNA. mdpi.com
The incorporation of chiral centers into these heterocyclic scaffolds profoundly influences a molecule's interaction with its biological target, defining its pharmacological and toxicological profile. rsc.org The specific three-dimensional arrangement of atoms in a single enantiomer can lead to enhanced binding affinity, selectivity, and efficacy compared to its mirror image or a racemic mixture. rsc.orgthieme-connect.com Consequently, the development of single-enantiomer chiral drugs is a major focus in modern drug discovery. rsc.org Beyond their role as components of pharmaceuticals, chiral nitrogen heterocycles also serve as essential ligands and catalysts in asymmetric synthesis, enabling the creation of other complex chiral molecules.
The Piperidine (B6355638) Ring as a Foundational Scaffold in Complex Molecule Synthesis
The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most important and ubiquitous scaffolds in drug design. nih.govdigitellinc.com It is the most common nitrogen-containing heterocycle found in FDA-approved drugs and is a core component of numerous alkaloids and pharmaceuticals, treating a wide range of conditions. digitellinc.comijnrd.org The widespread presence of the piperidine motif has led to it being classified as a "privileged structure" in medicinal chemistry. digitellinc.com
The utility of the piperidine scaffold lies in its conformational flexibility and its three-dimensional (3D) nature, which allows for the creation of structurally complex molecules with diverse spatial arrangements. whiterose.ac.uknih.gov This contrasts with flat, aromatic systems, providing better access to the 3D-shaped chemical space required for interacting with complex biological targets. nih.govnews-medical.net Chemists utilize the piperidine ring as a foundational building block, developing various synthetic strategies, such as the hydrogenation of pyridine (B92270) precursors or cyclization reactions, to construct these valuable structures. nih.govwhiterose.ac.uk Its functionalization at different positions allows for fine-tuning of physicochemical properties, biological activity, and pharmacokinetic profiles. thieme-connect.comresearchgate.net
Enantiomerically Pure Halogenated Piperidines: A Unique Class of Chiral Building Blocks
Within the broader class of piperidine derivatives, enantiomerically pure halogenated piperidines represent a particularly valuable subset of chiral building blocks for organic synthesis. The introduction of a halogen atom onto the chiral piperidine scaffold serves a dual purpose. Firstly, it provides a reactive handle for further synthetic transformations. The carbon-halogen bond can participate in a variety of cross-coupling reactions, nucleophilic substitutions, and other transformations, allowing for the facile introduction of new functional groups and the construction of more complex molecular architectures.
Secondly, the stereochemistry of the piperidine ring is pre-defined and controlled. Starting with an enantiomerically pure building block like (S)-3-Chloro-piperidine hydrochloride ensures that the chirality is maintained throughout the synthetic sequence, which is crucial for the development of single-enantiomer drugs. rsc.org This approach avoids costly and often difficult chiral resolution steps at later stages of a synthesis. The combination of a defined stereocenter and a reactive functional group makes these compounds powerful intermediates for creating novel chemical entities with high structural and stereochemical complexity, particularly in the synthesis of new pharmaceutical candidates. nih.govresearchgate.net
Scope and Academic Relevance of this compound Research
This compound is a specific chiral building block whose academic and industrial relevance is tied to its utility in synthetic chemistry. As a commercial chemical intended for laboratory use, its primary role is as an intermediate in the synthesis of more complex, often biologically active, target molecules. cymitquimica.comcymitquimica.com The presence of the chiral center at the C3 position, the chloro substituent, and its formulation as a hydrochloride salt define its chemical properties and applications.
Research involving this compound and its analogs focuses on developing efficient synthetic routes to create novel piperidine-containing structures. The chlorine atom at the 3-position allows for regioselective functionalization, enabling chemists to build molecular complexity from a well-defined starting point. The academic interest lies in exploring new synthetic methodologies where such building blocks can be employed and in synthesizing libraries of new compounds for screening in drug discovery programs. nih.govgoogle.com The hydrochloride form enhances stability and handling of the otherwise basic piperidine nitrogen. The study and application of this compound are therefore emblematic of the broader strategy in modern medicinal chemistry to use small, enantiopure, and functionalized building blocks to accelerate the discovery and development of new therapeutic agents. news-medical.netresearchgate.net
Chemical and Physical Properties of this compound
The following table summarizes key chemical and physical data for the compound.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₅H₁₁Cl₂N |
| Molecular Weight | 156.05 g/mol |
| CAS Number | 1353993-96-0 |
| Appearance | White to yellow powder or crystalline powder |
| Purity | ≥ 95% |
| InChIKey | JRYUBMVOWCUQBT-JEDNCBNOSA-N |
Data sourced from references cymitquimica.comcymitquimica.comguidechem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S)-3-chloropiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYUBMVOWCUQBT-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity of S 3 Chloro Piperidine Hydrochloride
Formation and Role of Aziridinium (B1262131) Ions in Reactivity
A central feature of the reactivity of 3-chloropiperidines is the formation of a bicyclic aziridinium ion. nih.govresearchgate.net This highly strained intermediate is a potent electrophile and plays a crucial role in the alkylating properties of these compounds. nih.govresearchgate.net The hydrochloride salt of (S)-3-chloro-piperidine is generally stable, as protonation of the nitrogen atom reduces its electron density and hinders the intramolecular cyclization required to form the aziridinium ion. nih.gov However, under basic or neutral conditions, the free amine is liberated, initiating the formation of this reactive species.
The formation of the bicyclic aziridinium ion from 3-chloropiperidines is an intramolecular nucleophilic substitution reaction. mdpi.com The nitrogen atom of the piperidine (B6355638) ring acts as a nucleophile, attacking the carbon atom bonded to the chlorine, which serves as the leaving group. nih.gov This process results in the formation of a strained 1-azoniabicyclo[3.1.0]hexane structure. nih.govd-nb.info
The rate of this cyclization is significantly influenced by substituents on the piperidine ring, a phenomenon known as the Thorpe-Ingold effect. d-nb.infouni-giessen.de This effect suggests that increasing the steric bulk on the carbon atom adjacent to the reacting centers (C5 in this case) can accelerate the rate of ring closure. d-nb.info This is attributed to a decrease in the internal bond angle of the piperidine ring, which brings the nitrogen nucleophile and the electrophilic carbon into closer proximity, thus favoring the transition state for cyclization. d-nb.info
Table 1: Effect of C5-Substituents on the Rate of Aziridinium Ion Formation
| Compound | Substituent at C5 | Relative Rate Constant (krel) | Internal Angle (β) | Reference |
|---|---|---|---|---|
| 1a | H, H | 1.00 | 110.6° | d-nb.info |
| 1b | CH3, CH3 | 4.67 | 108.9° | d-nb.info |
| 1c | -(CH2)2- | 0.45 | 113.1° | d-nb.info |
| 1d | -(CH2)4- | 1.13 | 111.3° | d-nb.info |
This table illustrates the correlation between the internal angle at C5 and the relative rate of aziridinium ion formation, demonstrating the Thorpe-Ingold effect.
Once formed, the bicyclic aziridinium ion is a highly reactive electrophile that is readily attacked by nucleophiles. researchgate.netmdpi.com The regioselectivity of the nucleophilic attack is a critical factor determining the final product structure. Nucleophiles can attack either the bridgehead carbon (C5) or the carbon of the original three-membered ring (C3). mdpi.comresearchgate.net
Attack at the C3 position leads to the formation of a substituted piperidine with retention of the ring structure. Conversely, attack at the bridgehead carbon results in a ring-expansion to form a pyrrolidine (B122466) derivative. nih.govd-nb.info The outcome of this nucleophilic attack is dependent on several factors, including the nature of the nucleophile and the substituents on the piperidine ring. mdpi.comd-nb.info For instance, studies have shown that gem-dimethylated 3-chloropiperidines tend to favor the formation of the piperidine adduct, whereas unsubstituted analogs often yield the pyrrolidine adduct as the major product. d-nb.info
This synthetic strategy, involving the formation and subsequent nucleophilic opening of bicyclic aziridinium ions, provides a versatile method for the stereoselective synthesis of various substituted aza-heterocycles, including biologically active alkaloids. mdpi.comresearchgate.net
Dehydrohalogenation Reactions
Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen halide from a substrate, typically leading to the formation of an alkene. wikipedia.org In the context of (S)-3-chloro-piperidine, this reaction would involve the abstraction of a proton from a carbon atom adjacent to the carbon bearing the chlorine atom (C2 or C4) by a base, followed by the elimination of the chloride ion. This process would result in the formation of a tetrahydropyridine.
The efficiency of dehydrohalogenation is dependent on the strength of the base used and the reaction conditions. wikipedia.org While the formation of the aziridinium ion is often the dominant pathway for 3-chloropiperidines, dehydrohalogenation can occur as a competing reaction, particularly in the presence of strong, non-nucleophilic bases.
Base-Induced Rearrangements and Elimination Processes
The treatment of 3-chloropiperidines with a sufficient amount of a strong base, such as n-butyllithium, can lead to the formation of highly strained bicyclic aziridines. nih.gov This transformation is an elimination process where the base facilitates the removal of hydrogen chloride. The resulting bicyclic aziridine (B145994) is a valuable synthetic intermediate. nih.gov
These base-induced processes highlight the diverse reactivity of the 3-chloropiperidine (B1606579) scaffold, which can be steered towards different reaction pathways by carefully selecting the reaction conditions, particularly the nature and stoichiometry of the base.
Influence of Substituents on Reaction Pathways
As previously discussed in the context of aziridinium ion formation (Section 3.1.1), substituents on the piperidine ring have a profound influence on the reactivity and reaction pathways of (S)-3-chloro-piperidine derivatives. d-nb.infouni-giessen.de The Thorpe-Ingold effect, driven by steric compression from gem-disubstitution at the C5 position, accelerates the rate of intramolecular cyclization. d-nb.info
Furthermore, the electronic nature of substituents on the nitrogen atom also plays a role. Electron-withdrawing groups on the nitrogen can decrease its nucleophilicity, thereby slowing down or even inhibiting the formation of the aziridinium ion. nih.gov Conversely, electron-donating groups can enhance the rate of cyclization. This tunability allows for the fine-tuning of the reactivity of 3-chloropiperidine derivatives for specific applications. d-nb.info
Stereochemical Implications of Reaction Mechanisms
The stereochemistry of reactions involving (S)-3-chloro-piperidine is of significant interest, particularly in the context of synthesizing enantiopure compounds. The formation of the bicyclic aziridinium ion and its subsequent nucleophilic ring-opening are often stereoselective processes. nih.govresearchgate.net
Applications of S 3 Chloro Piperidine Hydrochloride As a Chiral Building Block
Synthesis of Enantiomerically Pure Piperidine-Containing Complex Molecules
The defined stereocenter at the C3 position of (S)-3-chloro-piperidine hydrochloride makes it an exemplary starting material for the synthesis of complex molecules where precise three-dimensional arrangement is crucial. The synthesis of such enantiopure compounds can be achieved through methods that retain the original stereochemistry of the building block. One established approach to obtain enantiomerically pure 3-chloropiperidines involves starting from readily available chiral pool materials like D- or L-proline. researchgate.net This method includes the reduction of the amino acid, followed by functionalization at the nitrogen and a subsequent stereoconvergent ring expansion to yield the desired 3-chloropiperidine (B1606579). researchgate.net
The core of its utility lies in the high reactivity of the 3-chloro group, which proceeds through the formation of a highly electrophilic bicyclic aziridinium (B1262131) ion intermediate. researchgate.netunipd.it This transient species is readily attacked by a wide range of nucleophiles, allowing for the introduction of various substituents at the C3 position with a high degree of stereocontrol. This reactivity is fundamental to its application in constructing more elaborate molecular architectures.
While specific, named complex molecules synthesized directly from this compound are not extensively detailed in readily available literature, the principle of its application is clear. The piperidine (B6355638) ring is a prevalent scaffold in numerous biologically active compounds. whiterose.ac.uk The use of an enantiomerically pure building block like this compound ensures that the resulting complex molecules are also obtained as a single enantiomer, which is often critical for their desired biological activity.
Precursor for Advanced Chiral Heterocycles and Alkaloid Analogs
The piperidine motif is a cornerstone of many alkaloids and other biologically active heterocyclic compounds. rasayanjournal.co.in this compound serves as a key precursor for the synthesis of advanced chiral heterocycles and analogs of natural alkaloids. The reactivity of the aziridinium ion intermediate allows for intramolecular cyclization reactions, leading to the formation of fused or bridged bicyclic systems, which are common frameworks in complex alkaloids.
For instance, the synthesis of the marine alkaloid halichlorine, a complex molecule containing a piperidine ring, highlights the importance of methods for preparing optically pure piperidines. nih.gov While the reported synthesis of halichlorine does not directly use (S)-3-chloro-piperidine, it underscores the demand for such chiral building blocks in accessing complex alkaloid structures. nih.gov The strategic use of this compound can be envisioned in the synthesis of novel alkaloid analogs by introducing diverse side chains through nucleophilic substitution, thereby creating libraries of new compounds for biological screening. The ability to construct such analogs with defined stereochemistry is a significant advantage in medicinal chemistry and drug discovery.
Intermediate in the Preparation of Scaffolds with Defined Stereochemistry
In modern drug discovery, the concept of molecular scaffolds and three-dimensional fragments is of paramount importance for exploring chemical space and identifying new lead compounds. This compound is an ideal intermediate for the preparation of molecular scaffolds with a well-defined three-dimensional structure. The piperidine ring itself provides a non-planar, 3D scaffold which is often more desirable than flat aromatic rings in drug candidates. whiterose.ac.uk
The stereocenter at the C3 position of this compound pre-determines the spatial orientation of substituents, which is crucial for the interaction of the final molecule with biological targets such as enzymes and receptors. By reacting this compound with various nucleophiles, a diverse library of 3-substituted piperidine derivatives can be generated. These derivatives can then be further elaborated, using the piperidine nitrogen for additional modifications, to create a wide array of complex and stereochemically defined scaffolds. This approach allows for a systematic exploration of the structure-activity relationship (SAR) of a particular class of compounds.
Derivatization for Introduction of Diverse Functionalities
The chloro substituent in this compound is a versatile handle for the introduction of a wide range of chemical functionalities. The primary mechanism for its derivatization is nucleophilic substitution, which is facilitated by the intramolecular formation of the highly reactive aziridinium ion. researchgate.netunipd.it This reactivity allows for the facile introduction of various nucleophiles, leading to a diverse set of 3-substituted piperidine derivatives.
A notable application of this derivatization is in the synthesis of bis-3-chloropiperidines, where two piperidine units are linked together. nih.gov These compounds have shown interesting biological activities, including anthelmintic properties. nih.gov The synthesis of these molecules often involves the reaction of a suitable linker molecule bearing two nucleophilic sites with two equivalents of the 3-chloropiperidine derivative.
Furthermore, the secondary amine of the piperidine ring itself offers another site for derivatization. It can be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. For instance, the nitrogen can be protected with a Boc group, which can later be removed to allow for further functionalization. unipd.it This dual reactivity of this compound, at both the C3 position and the nitrogen atom, makes it an exceptionally useful building block for creating a vast library of functionally diverse molecules with controlled stereochemistry.
| Reaction Type | Reagent/Condition | Product Type | Reference(s) |
| Nucleophilic Substitution | Various Nucleophiles | 3-Substituted Piperidines | researchgate.netunipd.it |
| Dimerization | Dimerizing Linker | Bis-3-chloropiperidines | nih.gov |
| N-Protection | Boc-anhydride | N-Boc-3-chloropiperidine | unipd.it |
| N-Alkylation | Alkyl Halides | N-Alkyl-3-chloropiperidines | researchgate.net |
Spectroscopic Characterization and Structural Elucidation of S 3 Chloro Piperidine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (S)-3-Chloro-piperidine hydrochloride in solution. The combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework, confirming atom connectivity and the stereochemical arrangement. In the hydrochloride salt form, the piperidine (B6355638) nitrogen is protonated, forming a piperidinium (B107235) ion, which significantly influences the chemical shifts of the neighboring protons and carbons. The piperidine ring typically adopts a chair conformation to minimize steric strain. researchgate.net
The ¹H NMR spectrum of this compound is expected to display a series of multiplets in the upfield region, characteristic of a saturated heterocyclic system. The protonation of the nitrogen atom leads to a downfield shift of the protons on the carbons adjacent to the nitrogen (C2 and C6) compared to the free amine. The electron-withdrawing effect of the chlorine atom at C3 will cause the proton at this position (H3) to resonate at a lower field than other methylene (B1212753) protons.
The signals for the protons on the piperidine ring would appear as complex multiplets due to spin-spin coupling between adjacent non-equivalent protons. The protons on the nitrogen atom (N-H) are expected to appear as a broad singlet, and its chemical shift can be dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-H₂⁺ | 9.0 - 10.5 | br s |
| H3 | 4.0 - 4.5 | m |
| H2, H6 (axial & equatorial) | 2.8 - 3.8 | m |
Note: Predicted values are based on data from similar substituted piperidine compounds and general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions. nih.govorganicchemistrydata.orgchemicalbook.com
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms of the piperidine ring. The chemical shifts are influenced by the electronegativity of the attached atoms.
The carbon atom bearing the chlorine (C3) is expected to have the most downfield shift among the CH carbons due to the halogen's deshielding effect. The carbons adjacent to the protonated nitrogen (C2 and C6) will also be shifted downfield.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C3 | 55 - 65 |
| C2 | 48 - 55 |
| C6 | 45 - 52 |
| C5 | 28 - 35 |
Note: Predicted values are based on data from analogous substituted piperidine compounds. nih.govnih.govchemicalbook.com
While 1D NMR provides initial data, 2D NMR techniques are essential for the definitive assignment of all proton and carbon signals and for confirming the compound's structure and stereochemistry. bas.bg
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would reveal the connectivity pathway through the piperidine ring, for instance, showing correlations between H2/H3, H3/H4, H4/H5, and H5/H6.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It allows for the unambiguous assignment of each carbon signal based on the previously assigned proton signals.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments are vital for determining the stereochemistry. They show correlations between protons that are close in space, regardless of whether they are bonded. For the chair conformation of the piperidine ring, ROESY would reveal the spatial relationship between the proton at the chiral center (H3) and other protons on the ring, helping to establish its axial or equatorial orientation and thus confirming the relative stereochemistry.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition. The mass spectrum of a compound containing a chlorine atom is characterized by a distinctive isotopic pattern. libretexts.orglibretexts.org Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. libretexts.orglibretexts.orglibretexts.org Consequently, the molecular ion (M⁺) peak will be accompanied by an (M+2)⁺ peak with about one-third the intensity, which is a clear indicator of the presence of a single chlorine atom. libretexts.orglibretexts.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula by comparing the experimental mass with the calculated mass for all possible formulas. For the free base, (S)-3-Chloro-piperidine, the expected molecular formula is C₅H₁₀ClN. HRMS would confirm this composition by matching the measured accurate mass to the theoretical value. nih.gov
Table 3: Expected Mass Spectrometry Data for (S)-3-Chloro-piperidine
| Ion | Expected m/z (³⁵Cl) | Expected m/z (³⁷Cl) | Relative Intensity Ratio |
|---|
Note: This table refers to the protonated free base, which is the species typically observed in ESI-MS.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In this compound, the IR spectrum will be dominated by absorptions corresponding to the piperidinium ion and the carbon-chlorine bond.
Key expected absorption bands include:
N-H Stretching: A broad and strong absorption band in the region of 2700-3200 cm⁻¹ is characteristic of the N-H stretching vibrations of the secondary ammonium (B1175870) salt (R₂NH₂⁺). cdnsciencepub.comcdnsciencepub.com
C-H Stretching: Absorptions between 2850 and 3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the methylene (CH₂) groups of the piperidine ring.
N-H Bending: A medium to strong band around 1560-1620 cm⁻¹ can be attributed to the N-H bending vibration of the ammonium group.
C-Cl Stretching: The presence of the chlorine atom is indicated by a stretching vibration in the fingerprint region. The C-Cl stretch typically appears in the range of 550-850 cm⁻¹. libretexts.orgorgchemboulder.comquora.com
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| R₂NH₂⁺ | N-H Stretch | 2700 - 3200 | Strong, Broad |
| CH₂ | C-H Stretch | 2850 - 3000 | Medium-Strong |
| R₂NH₂⁺ | N-H Bend | 1560 - 1620 | Medium-Strong |
Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands unique to the molecule. nist.govnist.gov
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure
Single-crystal X-ray diffraction is the most powerful and definitive technique for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of a chiral center. purechemistry.orgnih.gov While other spectroscopic methods provide valuable information about connectivity and relative stereochemistry, X-ray crystallography provides an unambiguous map of atomic positions in space. researchgate.net
The process involves growing a high-quality single crystal of this compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. researchgate.net The analysis of the diffraction data yields a detailed electron density map, from which the positions of all atoms (excluding hydrogen, which can be difficult to locate) can be determined with high precision.
For this compound, this technique would:
Confirm the piperidine ring structure and its chair conformation in the solid state.
Precisely measure all bond lengths and angles. unipd.it
Unequivocally establish the (S) configuration at the C3 chiral center by determining the spatial arrangement of the four groups (H, Cl, C2, C4) attached to it. The use of anomalous dispersion effects allows for the distinction between the true structure and its mirror image (enantiomer). nih.govmdpi.com
Reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the piperidinium N-H groups and the chloride counter-ions.
Obtaining a single crystal suitable for X-ray diffraction is a critical prerequisite, but when successful, it provides the ultimate proof of the compound's absolute stereochemistry. acs.org
Theoretical and Computational Studies on S 3 Chloro Piperidine Hydrochloride
Quantum Chemical Calculations of Reaction Energies and Pathways
Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and determining reaction energies and activation barriers. For derivatives of chloropiperidine, electronic structure methods have been applied to understand their stability and reaction pathways, particularly in base-induced rearrangements. Current time information in Patna, IN.
A variety of computational methods are assessed for their performance in calculating the thermochemistry of these reactions, including Møller-Plesset perturbation theory (MP2, MP4), Quadratic Configuration Interaction (QCISD), and Density Functional Theory (DFT) with functionals like B3LYP and B2PLYP. Current time information in Patna, IN. The B2PLYP method, for instance, has been shown to produce energies comparable to the high-accuracy G3B3(+) level, which itself is benchmarked against experimental data. Current time information in Patna, IN.
For N-chlorinated piperidine (B6355638) derivatives, which serve as models for the chemical fate of environmentally relevant chloramines, computational studies have investigated several competing reaction pathways, such as intramolecular addition, substitution, and elimination reactions. Current time information in Patna, IN. By locating the transition state structures for each process, relative reaction barriers can be calculated. In one study on a complex N-chloro-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine, the formation of an imine product was predicted to have the lowest activation barrier among several possibilities. Current time information in Patna, IN. These calculations are significantly improved by including solvent effects, often through a combination of continuum solvation models (like CPCM) and the explicit inclusion of a few solvent molecules to model specific interactions, such as water-assisted proton transfer in basic media. Current time information in Patna, IN.
Conformational Analysis of Chloropiperidine Structures
The piperidine ring in (S)-3-Chloro-piperidine hydrochloride is not planar but exists in various conformations, primarily low-energy chair forms. The position of the chlorine substituent—either axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring)—dramatically influences the molecule's stability and reactivity.
Computational studies on the protonated form, 3-halopiperidinium cations, have been performed to determine the relative stability of these conformers. nih.govacs.org Unlike simple substituted cyclohexanes where an equatorial substituent is almost always preferred to avoid steric clashes, the 3-chloropiperidinium cation shows a preference for the axial conformation. nih.govacs.org High-level computational methods, including G3MP2 and DFT (B3LYP, LC-ωPBE), have been used to calculate the energy differences between these states. nih.govacs.org
The preference for the axial conformer is attributed to a combination of stabilizing factors that outweigh traditional steric repulsion. nih.govacs.org Natural Bond Orbital (NBO) analysis reveals stabilizing through-space hyperconjugative interactions between a lone pair on the axial chlorine atom and the antibonding orbital of the axial N-H bond (LP3Cl → σ*(N-H)). nih.govacs.org Furthermore, attractive electrostatic interactions between the partially negative chlorine atom and the positively charged ammonium (B1175870) group contribute significantly to the stability of the axial form. acs.org Computational studies on related systems also highlight the role of homoanomeric effects, which are orbital interactions between the nitrogen lone pair and the C-Cl antibonding orbital, in influencing conformer stability and bond lengths. acs.org
| Computational Method | ΔE (Eeq - Eax) | ΔH (Heq - Hax) | ΔG (Geq - Gax) | Reference |
|---|---|---|---|---|
| G3MP2 | 1.58 | 1.11 | 1.08 | acs.org |
| B3LYP/6-311++G | 1.79 | 1.29 | 1.29 | acs.org |
| LC-ωPBE/6-311++G | 1.80 | 1.30 | 1.30 | acs.org |
A positive value indicates the axial conformer is more stable than the equatorial one.
Computational Modeling of Stereochemical Outcomes
The synthesis of a specific enantiomer like (S)-3-Chloro-piperidine requires stereoselective reactions. Computational modeling is a key methodology for understanding and predicting the stereochemical outcomes of such processes. By calculating the energies of the transition states leading to the different possible stereoisomers, the most likely product can be identified. The pathway with the lowest activation energy is kinetically favored.
Density Functional Theory (DFT) is a common tool for this purpose. For example, in studying the Michael addition of amines to substrates, DFT calculations using the B3LYP functional have successfully rationalized the observed chemoselectivity and stereospecificity by comparing the activation energies of different attack pathways. researchgate.net The calculations can identify the most favorable transition state geometry, explaining why one stereoisomer is formed preferentially. researchgate.net
While a specific computational study on the asymmetric synthesis of (S)-3-Chloro-piperidine was not found, the established methodology would involve the following steps:
Identify the key bond-forming step that sets the stereocenter at the C3 position.
Model the 3D structures of the transition states for the formation of both the (S) and (R) enantiomers. This often involves a chiral catalyst or reagent interacting with the substrate.
Calculate the Gibbs free energies of activation (ΔG‡) for both pathways using a reliable quantum mechanical method (e.g., DFT with a suitable basis set like 6-311+G(d,p)). mdpi.com
The ratio of the products can be predicted from the difference in activation energies (ΔΔG‡). A larger energy difference implies higher stereoselectivity.
This approach allows chemists to screen potential catalysts and reaction conditions in silico to optimize for the desired stereochemical outcome.
Investigation of Substituent Effects on Reactivity and Selectivity
The reactivity of the piperidine ring and the selectivity of its reactions can be significantly altered by the presence of other substituents. Computational studies allow for a systematic investigation of these effects by modeling a series of related compounds and analyzing how electronic and steric properties influence reaction barriers and product distributions.
For instance, computational analysis of N-chloropiperidine derivatives with different substituents, such as a hydroxymethyl group or a fluorophenyl group, has shown how these modifications impact the energetics of various rearrangement and elimination reactions. Current time information in Patna, IN. By comparing the calculated activation energies for the substituted versus unsubstituted compounds, a quantitative understanding of the substituent's influence can be achieved. DFT studies on other substituted piperidine systems have also been used to correlate electronic properties, such as those derived from NBO analysis or aromaticity indices, with the stability and reactivity of the molecule. rsc.org These models can parse out the influence of electron-donating or electron-withdrawing groups on the reaction center, guiding the rational design of new synthetic pathways.
Elucidation of Rate Enhancement Mechanisms, e.g., Geminal Dialkyl Effect
Certain structural features can lead to dramatic accelerations in reaction rates, particularly in cyclization reactions that form rings like piperidine. The geminal dialkyl effect, also known as the Thorpe-Ingold effect, is a classic example where substituting two hydrogen atoms on a carbon in an acyclic chain with two alkyl groups accelerates the rate of ring closure. acs.org
Computational experiments using methods like ab initio MP2 calculations and mixed quantum/statistical mechanics simulations have been employed to dissect the Thorpe-Ingold effect. Some studies have revealed that while the intrinsic gas-phase reactivity may not change significantly with alkyl substitution, the inclusion of solvent effects in the calculations is crucial and can reproduce the large, experimentally observed rate enhancements. This indicates that the mechanism of rate enhancement can be complex, involving a combination of enthalpic, entropic, and solvent-related factors, all of which can be effectively modeled and elucidated through computational chemistry. nih.gov
Derivatization Strategies for Analytical and Synthetic Applications
Analytical Derivatization for Chromatographic Analysis (HPLC, GC)
For compounds like (S)-3-chloro-piperidine, which lack a strong chromophore, direct detection by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection is challenging. nih.govresearchgate.net To overcome this, analytical derivatization is employed to introduce a UV-absorbing or fluorescent tag onto the molecule, significantly enhancing detection sensitivity and enabling accurate quantification. nih.govsci-hub.se This process is often performed pre-column, meaning the derivatization reaction is completed before the sample is injected into the chromatograph. mdpi.com
Pre-column derivatization is a standard strategy to improve the molecular properties of analytes for both separation and detection. nih.gov For chiral amines such as the piperidine (B6355638) moiety in the target compound, this involves reacting the secondary amine with a tagging reagent. This reaction appends a chromophoric or fluorophoric group to the analyte. The presence of this new group allows for highly sensitive detection using UV or fluorescence detectors. nih.govmdpi.com This approach not only solves the issue of poor detectability but can also improve the chromatographic behavior of the analyte. sci-hub.se For instance, derivatization can enhance the retention of polar compounds on reversed-phase (RP-HPLC) columns. researchgate.net Several methods have been developed for the derivatization of amine groups, using reagents that react efficiently under mild conditions to form stable products suitable for analysis. mdpi.comnih.gov
The choice of derivatization reagent is critical and depends on the functional group available on the analyte and the desired detection method. For the secondary amine in (S)-3-chloro-piperidine, several classes of reagents are effective.
Sulfonyl Chlorides : This class of reagents is widely used for derivatizing amines. sigmaaldrich.com A prime example is p-toluenesulfonyl chloride (tosyl chloride), which reacts with piperidine to form a stable sulfonamide derivative. researchgate.netnih.gov This derivative incorporates the toluene (B28343) group, a strong chromophore, allowing for easy UV detection. researchgate.net The reaction is typically carried out in the presence of a base. Other sulfonyl chlorides, such as dansyl chloride, are also used to introduce fluorescent tags. sci-hub.se
Chloroformates : Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) are known to react with amines to yield highly fluorescent derivatives, enabling picomolar-level detection. sci-hub.se Propyl chloroformate has also been used to derivatize 3-aminopiperidine for chiral HPLC analysis. google.com
Acyl Chlorides : Benzoyl chloride is another effective reagent that selectively reacts with the amine group to form a benzoyl derivative. google.comgoogle.com This introduces a benzoyl chromophore, facilitating UV detection and analysis on both standard C18 and chiral columns. google.com
Other Reagents : A variety of other reagents have been developed for amine derivatization, such as 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS) for LC-MS/MS analysis nih.gov and 4-chloro-7-nitrobenzofurazane (NBD-Cl) for HPLC with fluorescence detection. mdpi.com
The following table summarizes common derivatization reagents suitable for the amine group in piperidine structures.
| Reagent Class | Specific Reagent | Abbreviation | Resulting Moiety | Primary Detection Method | Reference |
| Sulfonyl Chlorides | p-Toluene Sulfonyl Chloride | Ts-Cl or PTSC | Tosyl | UV | nih.gov, researchgate.net |
| Sulfonyl Chlorides | Dansyl Chloride | DNS-Cl | Dansyl | Fluorescence | sci-hub.se |
| Chloroformates | 9-Fluorenylmethyl Chloroformate | FMOC-Cl | FMOC | Fluorescence | sci-hub.se |
| Acyl Chlorides | Benzoyl Chloride | Bz-Cl | Benzoyl | UV | google.com, google.com |
| Nitrobenzofurazans | 4-Chloro-7-nitrobenzofurazane | NBD-Cl | NBD | Fluorescence | mdpi.com |
Synthetic Derivatization for Further Transformations
As a chiral building block, (S)-3-chloro-piperidine hydrochloride is a versatile starting material for synthesizing more complex piperidine-containing molecules, which are prevalent in pharmaceuticals. nih.govmdpi.com Derivatization in a synthetic context aims to modify the core structure to build new scaffolds. It is important to note that the hydrochloride salt form renders the compound stable by protonating the piperidine nitrogen, which lowers the electron density at the nitrogen center and prevents spontaneous formation of the reactive aziridinium (B1262131) ion. nih.gov The free base form is typically required for these transformations.
The secondary amine of the piperidine ring is a primary site for synthetic modification. A variety of functional groups can be installed at the nitrogen atom through standard organic reactions.
N-Acylation : The nitrogen can be readily acylated. For example, treatment with acetic anhydride (B1165640) results in the corresponding acetylated piperidine in high yield. nih.gov This strategy is sometimes used to "trap" the cyclized product during synthesis.
N-Alkylation/N-Arylation : The nitrogen can be functionalized via nucleophilic substitution to form tertiary amines. This includes the introduction of various alkyl or aryl groups, which is a key step in building diverse molecular libraries. nih.govnih.gov For example, N-Boc protecting groups are commonly used in piperidine chemistry. researchgate.net
Formation of N-Mustard Analogues : The 3-chloropiperidine (B1606579) scaffold itself is a cyclic analogue of nitrogen mustards. uni-giessen.de Linking two such units via a linker attached to the nitrogen atoms can produce bis-3-chloropiperidines, which have been investigated as DNA alkylating agents. uni-giessen.de
While the nitrogen and the chlorinated carbon are the most reactive sites, modern synthetic methods allow for functionalization at other carbon atoms of the piperidine ring.
C-H Functionalization : Palladium-catalyzed C-H arylation has been demonstrated as a powerful tool for modifying piperidine rings at positions remote from the nitrogen atom. acs.org For example, using a directing group attached to the C3 position, it is possible to achieve selective C-H arylation at the C4 position, creating cis-3,4-disubstituted piperidines. acs.org This method allows for the installation of various aryl and heteroaryl groups. acs.org
Stereoselective Synthesis : The inherent chirality of (S)-3-chloro-piperidine can be used to direct the stereochemical outcome of subsequent reactions, leading to the synthesis of specific stereoisomers of highly substituted piperidines. nih.gov
The chlorine atom at the C3 position is not a simple alkyl chloride. Its reactivity is dominated by the neighboring nitrogen atom. In the free base form, the nitrogen's lone pair can displace the chloride in an intramolecular SN2 reaction, forming a highly strained and reactive bicyclic aziridinium ion intermediate. nih.govresearchgate.net This transient species is a potent electrophile and is central to the chemical reactivity of 3-chloropiperidines.
Nucleophilic Attack on Aziridinium Ion : The aziridinium ion can be attacked by a wide range of nucleophiles. researchgate.net This does not lead to a simple substitution at the C3 position. Instead, the attack can occur at either of the two carbons of the aziridinium ring, leading to a mixture of products. For instance, methanolysis (reaction with methanol) results in a mixture of 3-methoxypiperidine (B1351509) and the ring-contracted 2-(methoxymethyl)pyrrolidine. researchgate.net
Trapping the Aziridinium Ion : Under basic conditions, the bicyclic aziridine (B145994) can be isolated if a suitable trapping agent is not present. nih.gov This high reactivity makes 3-chloropiperidines powerful alkylating agents, a property explored in the context of medicinal chemistry. nih.govuni-giessen.de
The following table outlines key synthetic derivatization strategies for the (S)-3-chloro-piperidine scaffold.
| Reaction Type | Position Targeted | Typical Reagents/Conditions | Resulting Structure | Reference |
| N-Acylation | Piperidine Nitrogen (N1) | Acetic anhydride, Acyl chlorides | N-Acyl piperidine | nih.gov |
| N-Alkylation | Piperidine Nitrogen (N1) | Alkyl halides, Base | N-Alkyl piperidine (tertiary amine) | nih.gov |
| C-H Arylation | C4 Carbon | Pd catalyst, Directing group at C3, Aryl iodide | 3,4-Disubstituted piperidine | acs.org |
| Aziridinium Ion Formation & Trapping | C3 Carbon and Nitrogen | Base, followed by a nucleophile (e.g., ROH, H₂O) | Mixture of substituted piperidines and pyrrolidines | researchgate.net |
Future Directions in S 3 Chloro Piperidine Hydrochloride Research
Development of Novel and More Efficient Enantioselective Synthetic Routes
While methods for the synthesis of 3-substituted piperidines exist, the development of a broadly applicable, efficient, and highly enantioselective route remains a significant goal. nih.gov Current strategies often involve multi-step sequences or the resolution of racemic mixtures, which can be inefficient. nih.gov Future research will likely focus on innovative approaches that offer improved atom economy, reduced step counts, and higher enantiomeric excess.
A promising avenue is the continued development of asymmetric dearomatization of pyridine (B92270) derivatives. Rhodium-catalyzed asymmetric carbometalation, for instance, has shown success in producing 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding piperidines. acs.org Another innovative strategy combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling. news-medical.net This two-step process, which uses enzymes to selectively hydroxylate the piperidine (B6355638) ring followed by a nickel-electrocatalyzed cross-coupling, dramatically simplifies the construction of complex piperidines and avoids the need for expensive precious metal catalysts like palladium. news-medical.net
Furthermore, chemo-enzymatic methods are gaining traction. The use of ketoreductase enzymes or whole-cell biocatalysts like Baker's yeast for the asymmetric reduction of N-1-Boc-3-piperidone to (S)-1-Boc-3-hydroxypiperidine provides a cost-effective and environmentally friendly pathway. This hydroxy-intermediate is a direct precursor to the chloro-derivative. Optimizing these enzymatic processes to reduce catalyst loading and reaction times will be a key research focus.
| Synthetic Strategy | Key Features | Potential Advantages |
| Asymmetric Dearomatization | Rh-catalyzed asymmetric reductive Heck reaction of dihydropyridines. nih.govacs.org | High yield and excellent enantioselectivity; broad functional group tolerance. acs.org |
| Biocatalytic C-H Oxidation | Two-stage process: enzymatic C-H oxidation followed by radical cross-coupling. news-medical.net | Reduces multi-step processes; avoids costly precious metals; creates previously inaccessible molecules. news-medical.net |
| Chemo-enzymatic Reduction | Asymmetric reduction of a ketone precursor using ketoreductase or Baker's yeast. | Cost-effective, environmentally friendly, high chiral selectivity. |
Exploration of New Catalytic Systems for Halogenation and Cyclization
The introduction of the chlorine atom at the C3 position and the formation of the piperidine ring are critical steps that are ripe for innovation. Future research will explore novel catalytic systems to make these transformations more efficient, selective, and sustainable.
Transition metal catalysis continues to be a fertile ground for discovery. mdpi.com For instance, copper(II)-chloride has been used to mediate a chlorination/cyclization cascade of specific amino-alkenes to form 3-chloropiperidines. nih.gov Exploring a wider range of copper catalysts and other transition metals like palladium, rhodium, and ruthenium could lead to milder reaction conditions and broader substrate scopes. mdpi.com The development of "green" catalytic systems, such as those based on non-toxic iron or using electrolytic methods, is also a significant trend. mdpi.com An electroorganic protocol for the synthesis of 3-chloropiperidines has already been shown to substantially improve atom economy by avoiding stoichiometric oxidants. uni-giessen.de
In addition to metal-based catalysts, organocatalysis presents a powerful alternative. Chiral organocatalysts, such as those derived from Cinchona alkaloids, have been successfully used for the asymmetric synthesis of functionalized 2-substituted piperidines and could be adapted for 3-substituted systems. researchgate.net The integration of robust chiral ligands with photoactive metal centers, as seen in Al-salen catalysts used for enantioselective photocyclization, offers a sophisticated strategy that combines photophysical activation with stereochemical control. bioengineer.org This energy-transfer approach can minimize side reactions and improve selectivity. bioengineer.org
Advanced Computational Studies on Reaction Dynamics and Chiral Induction
To rationally design more effective catalysts and synthetic routes, a deep understanding of the underlying reaction mechanisms is essential. Advanced computational studies are becoming indispensable tools for elucidating reaction dynamics and the origins of chiral induction.
Techniques like Density Functional Theory (DFT) and "DFT-D" (which accounts for dispersion forces) allow for the accurate modeling of transition states. nih.gov These models can reveal subtle, non-covalent interactions, such as aryl-aryl stacking, that can significantly influence the stereochemical outcome of a reaction. nih.gov By applying quantitative steric assessments and DFT calculations, researchers can systematically study the effect of catalyst structure on enantioselectivity. researchgate.net
Molecular dynamics simulations can complement static DFT models by providing insights into the dynamic behavior of catalyst-substrate complexes. nih.govnih.gov For example, simulations can identify the crucial amino acid residues in an enzyme's active site that interact with a piperidine-based ligand, explaining the observed selectivity. nih.gov In photocatalytic systems, quantum chemical calculations can map out potential energy surfaces to rationalize stereochemical outcomes by detailing the steric and electronic effects within the excited-state catalyst-substrate complex. bioengineer.org These predictive models can guide experimental design, accelerating the discovery of new, highly selective reactions. researchgate.net
Expanding the Scope of (S)-3-Chloro-piperidine Hydrochloride as a Versatile Chiral Building Block
The utility of this compound extends far beyond its initial synthesis. Its bifunctional nature—a secondary amine and a chiral carbon center bearing a replaceable chlorine atom—makes it a powerful chiral building block for constructing more complex molecules. sigmaaldrich.com Future research will focus on expanding its applications in the synthesis of novel pharmaceuticals and functional materials.
The piperidine ring is a prevalent motif in a vast number of biologically active compounds and natural products. nih.govnih.gov (S)-3-Chloro-piperidine provides a key fragment for the asymmetric synthesis of complex targets. For example, derivatives of 3-chloropiperidine (B1606579) have been investigated as DNA alkylating agents for oncology, inspired by the naturally occurring antibiotic 593A. uni-giessen.de Bis-3-chloropiperidines have shown potential as a new scaffold for anthelmintic drugs to combat parasitic infections. nih.govuni-giessen.de
The modular nature of syntheses using this building block allows for the rapid generation of molecular libraries for drug discovery. news-medical.net By reacting the piperidine nitrogen and substituting the chlorine atom, a wide variety of 3D molecular architectures can be accessed. news-medical.net This is particularly important as the pharmaceutical industry moves towards more complex 3D molecules to enhance drug specificity and performance. news-medical.net The use of the piperidine moiety as a linker to create hybrid molecules, for instance by conjugating it with other pharmacophores like quinine, represents another exciting strategy for developing drugs with potentially novel mechanisms of action. mdpi.com
| Application Area | Example | Significance |
| Oncology | Synthesis of DNA alkylating agents and topoisomerase IIα inhibitors. uni-giessen.de | Potential for milder and more selective cancer chemotherapeutics. uni-giessen.de |
| Anti-infectives | Development of bis-3-chloropiperidines as anthelmintic agents. nih.gov | Addresses the need for new drugs to combat parasitic diseases and resistance. nih.gov |
| Drug Discovery | Use as a scaffold for creating diverse molecular libraries. news-medical.net | Accelerates the discovery of new drug candidates by providing access to novel chemical space. news-medical.net |
| Hybrid Molecules | Conjugation with other bioactive molecules like quinine. mdpi.com | Creation of novel compounds with potentially synergistic or multi-target pharmacological profiles. mdpi.com |
Investigation of Stereochemical Influence on Reaction Selectivity in Complex Systems
The specific three-dimensional arrangement of atoms in (S)-3-Chloro-piperidine has a profound influence on how it interacts with other molecules and its behavior in complex chemical systems. A key future research direction is to systematically investigate and harness this stereochemical influence to control reaction selectivity.
The stereochemistry of a molecule can dictate its biological activity, making high stereoselectivity in synthesis critical. ijfans.org In complex molecule synthesis, the configuration of existing stereocenters, like the one in (S)-3-Chloro-piperidine, can direct the formation of new stereocenters. This phenomenon, known as substrate control, is a powerful tool. Research will focus on understanding how the chiral piperidine ring influences the facial selectivity of reactions at adjacent or even remote functional groups.
Mechanistic investigations, combining experimental studies with computational modeling, can reveal the role of distal groups on reaction selectivity. rsc.org For example, studies on glycosylation reactions have shown how protecting groups far from the reaction center can influence the stereochemical outcome through space, stabilizing specific conformations of reactive intermediates. rsc.org Similar principles apply to systems containing the (S)-3-Chloro-piperidine core. By understanding these long-range stereoelectronic effects, chemists can better predict and control the outcomes of complex reactions, enabling the synthesis of single, desired stereoisomers of intricate target molecules.
Q & A
Q. In designing a kinetic study of this compound under varying pH conditions, what controls and analytical techniques are critical to ensure data reliability?
- Methodological Answer:
- pH Buffers: Use non-nucleophilic buffers (e.g., phosphate) to avoid side reactions.
- Real-Time Monitoring: Employ inline UV-Vis spectroscopy or quench-flow methods to capture reaction progress.
- Control Experiments: Include blank runs and internal standards (e.g., deuterated analogs) to normalize instrument drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
